molecular formula C24H26N4O4S B14966820 7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B14966820
M. Wt: 466.6 g/mol
InChI Key: BBZHVXZLLZLCIY-UHFFFAOYSA-N
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Description

The compound 7-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the dimethylphenyl group, and the construction of the quinazolinone core. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound 7-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanylidene to sulfoxide or sulfone.

    Reduction: Reduction of the quinazolinone core to dihydroquinazolinone.

    Substitution: Nucleophilic substitution reactions on the piperazine ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxide or sulfone derivatives.

Scientific Research Applications

The compound 7-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor function and signaling pathways.

    Altering cellular processes: Affecting cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C24H26N4O4S/c1-15-4-3-5-19(16(15)2)26-8-10-27(11-9-26)22(29)6-7-28-23(30)17-12-20-21(32-14-31-20)13-18(17)25-24(28)33/h3-5,12-13H,6-11,14H2,1-2H3,(H,25,33)

InChI Key

BBZHVXZLLZLCIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5)C

Origin of Product

United States

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